![molecular formula C7H4O2 B14307635 Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione CAS No. 111870-65-6](/img/structure/B14307635.png)
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is known for its strained ring system, which imparts significant reactivity and makes it an interesting subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione typically involves the reaction of cycloheptatriene derivatives with various reagents. One common method includes the debromosilylation of 1-bromo-6-trimethylsilylbicyclo[4.1.0]hept-3-ene-2,5-dione . This reaction is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of robust and scalable synthetic routes, such as those involving cycloheptatriene derivatives, can be adapted for industrial production.
化学反应分析
Types of Reactions
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic systems.
Substitution: Substitution reactions, particularly those involving halogens, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced bicyclic compounds, and halogenated derivatives .
科学研究应用
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Medicine: Research into its medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione involves its interaction with various molecular targets. The strained ring system allows for unique interactions with enzymes and other biological molecules, potentially leading to significant biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity plays a crucial role in its mechanism of action .
相似化合物的比较
Similar Compounds
Cyclohepta-1,3,5-triene: A precursor in the synthesis of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione.
Bicyclo[3.1.1]heptane: Another bicyclic compound with different ring strain and reactivity.
Bicyclo[2.2.1]heptane: Known for its use in various synthetic applications.
Uniqueness
This compound stands out due to its highly strained ring system, which imparts unique reactivity and makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
属性
CAS 编号 |
111870-65-6 |
|---|---|
分子式 |
C7H4O2 |
分子量 |
120.10 g/mol |
IUPAC 名称 |
bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione |
InChI |
InChI=1S/C7H4O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2H,3H2 |
InChI 键 |
JPUUAYFQHNNDBM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C1C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)


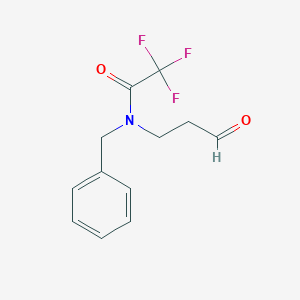
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
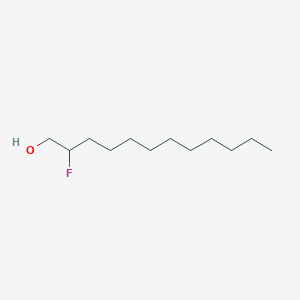

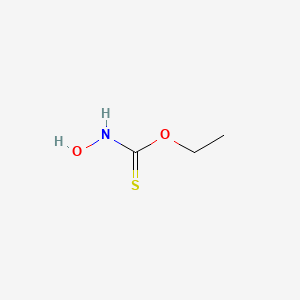
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
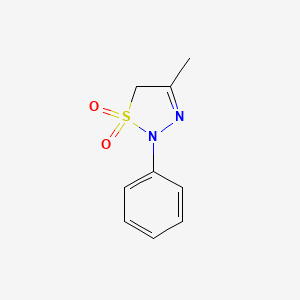

![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
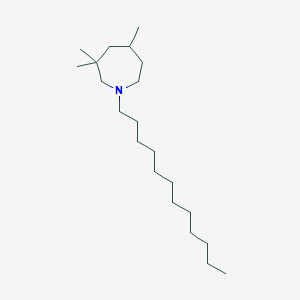
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
